

# 1,4-Dibromo-2,5-dichlorobenzene CAS 4571-24-8 properties

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Compound of Interest

Compound Name: 1,4-Dibromo-2,5-dichlorobenzene

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An In-depth Technical Guide to 1,4-Dibromo-2,5-dichlorobenzene (CAS 4571-24-8)

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

**1,4-Dibromo-2,5-dichlorobenzene** is a polyhalogenated aromatic compound that serves as a versatile and crucial building block in modern organic synthesis. Its symmetric substitution pattern and the differential reactivity of its bromine and chlorine atoms make it an important intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its applications as a core scaffold in synthetic chemistry.

## **Physicochemical Properties**

The fundamental physical and chemical properties of **1,4-Dibromo-2,5-dichlorobenzene** are summarized below. The compound is a solid at room temperature with low solubility in aqueous solutions but good solubility in common organic solvents.[1]



Property	Value	Reference
CAS Number	4571-24-8	
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> Cl <sub>2</sub>	[2]
Molecular Weight	304.79 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	98-102 °C	
Boiling Point	292.9 °C at 760 mmHg	_
Density	2.091 g/cm <sup>3</sup>	
Solubility	Insoluble in water; Soluble in chloroform, acetone.	[1]

# **Spectroscopic Data**

The structural identity of **1,4-Dibromo-2,5-dichlorobenzene** is confirmed by various spectroscopic techniques. Due to the molecule's C<sub>2</sub>h symmetry, the spectroscopic data is relatively simple.[3]



Technique	Data	Interpretation
<sup>1</sup> H NMR	δ ≈ 7.80 ppm (s, 2H)	The two protons are chemically and magnetically equivalent, resulting in a single peak (singlet) in the aromatic region.
<sup>13</sup> C NMR	3 signals expected in the aromatic region ( $\delta \approx 120\text{-}135$ ppm)	Due to symmetry, there are three distinct carbon environments: C-H, C-Cl, and C-Br.
Mass Spectrometry (EI)	M+ peak cluster around m/z 302-308	The molecular ion peak exhibits a characteristic isotopic pattern due to the presence of two bromine ( <sup>79</sup> Br, <sup>81</sup> Br) and two chlorine ( <sup>35</sup> Cl, <sup>37</sup> Cl) atoms.
Infrared (IR)	Key absorptions in the ranges of 3100-3000 cm <sup>-1</sup> (Ar C-H stretch), 1450-1500 cm <sup>-1</sup> (aromatic C=C stretch), and 1000-1100 cm <sup>-1</sup> (C-CI/C-Br stretch).	Confirms the presence of an aromatic ring and carbonhalogen bonds.

# **Synthesis Experimental Protocol**

**1,4-Dibromo-2,5-dichlorobenzene** is typically synthesized via the electrophilic bromination of 1,4-dichlorobenzene using a Lewis acid catalyst.

Objective: To synthesize **1,4-Dibromo-2,5-dichlorobenzene** from **1,4-dichlorobenzene**.

#### Materials:

- 1,4-Dichlorobenzene (1 equiv.)
- Bromine (2.2 equiv.)



- Iron powder (catalytic, ~0.05 equiv.)
- Dichloromethane (DCM, anhydrous)
- 10% Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethanol (for recrystallization)

#### Procedure:

- Reaction Setup: A 250 mL three-neck round-bottom flask is fitted with a magnetic stirrer, a
  pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser is
  connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HBr gas
  byproduct.
- Charging the Flask: The flask is charged with 1,4-dichlorobenzene and anhydrous dichloromethane. Stirring is initiated to dissolve the starting material. Catalytic iron powder is then added.
- Bromine Addition: Bromine is added to the dropping funnel. The flask is cooled in an icewater bath, and the bromine is added dropwise to the stirred reaction mixture over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C during the addition.
- Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.
- Workup: The reaction mixture is cooled to room temperature. It is then slowly poured into a
  beaker containing a stirred 10% sodium thiosulfate solution to quench any unreacted
  bromine (the red-brown color will disappear).



- Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution, water, and finally brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield
   1,4-Dibromo-2,5-dichlorobenzene as a white to off-white crystalline solid.



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Caption: Experimental workflow for the synthesis of the target compound.

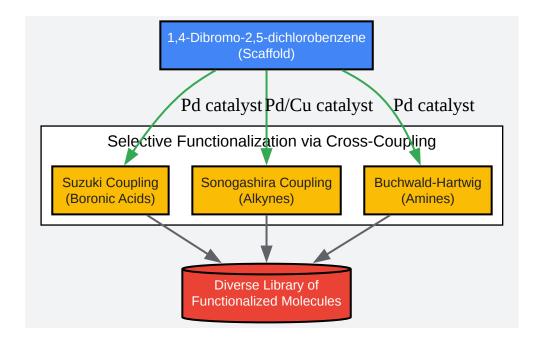
# **Applications in Drug Development & Research**

The primary value of **1,4-Dibromo-2,5-dichlorobenzene** lies in its role as a rigid, multifunctional scaffold for constructing more complex molecules. The two bromine atoms serve as versatile synthetic handles for various cross-coupling reactions.

## **Intermediate for Cross-Coupling Reactions**

The C-Br bonds are significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, stepwise functionalization of the aromatic core, enabling the synthesis of diverse molecular libraries from a single starting material.





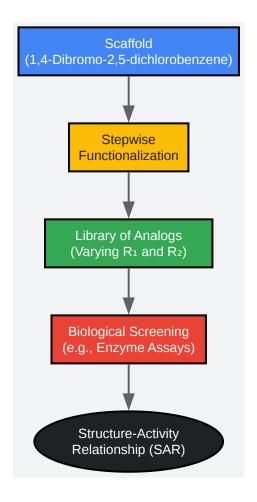
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Caption: Use as a scaffold in diversity-oriented synthesis.

## **Precursor for Biologically Active Molecules**

While this compound itself is not a therapeutic agent, its derivatives are explored in various drug discovery programs. The rigid dichlorobenzene core can be used to position pharmacophoric elements in a defined three-dimensional space, which is critical for optimizing interactions with biological targets like enzymes and receptors. For instance, its analogs, such as 1-bromo-2,5-dichlorobenzene, have been investigated for their potential anticancer properties.[4] The ability to introduce different substituents through the bromine handles allows for systematic Structure-Activity Relationship (SAR) studies.





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Caption: Logical workflow for drug discovery using the scaffold.

# **Safety and Handling**

**1,4-Dibromo-2,5-dichlorobenzene** is classified as a hazardous substance.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautions: Work should be conducted in a well-ventilated chemical fume hood. Appropriate
  personal protective equipment (PPE), including safety goggles, chemical-resistant gloves
  (e.g., nitrile), and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and
  eyes.



 Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

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